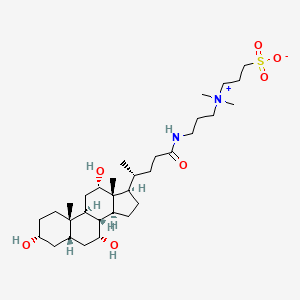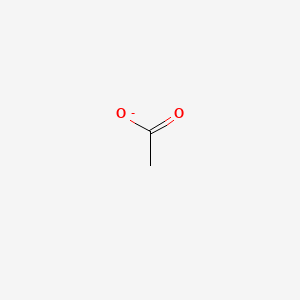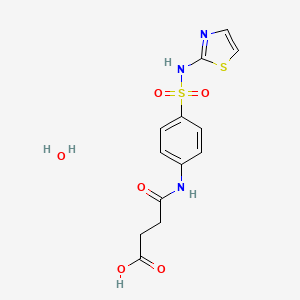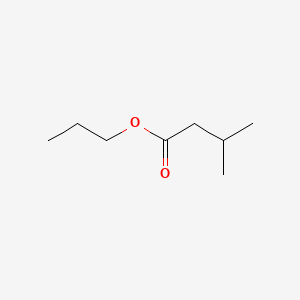
indoleglycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Indoleglycerol can be synthesized through several methods. One common approach involves the conversion of 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose-5-phosphate to indole-3-glycerol phosphate using the enzyme indole-3-glycerol-phosphate synthase . This reaction typically occurs under mild conditions and is catalyzed by the enzyme in the presence of cofactors such as pyruvate .
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches, utilizing genetically engineered microorganisms to produce the compound efficiently. These methods leverage the natural biosynthetic pathways of the microorganisms, optimizing conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Indoleglycerol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form indole derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include indole derivatives, which have significant biological and industrial applications .
Aplicaciones Científicas De Investigación
Indoleglycerol has a wide range of scientific research applications:
Mecanismo De Acción
Indoleglycerol exerts its effects primarily through its role as an intermediate in the biosynthesis of tryptophan. The enzyme indole-3-glycerol-phosphate synthase catalyzes the conversion of 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose-5-phosphate to indole-3-glycerol phosphate . This reaction is a key step in the tryptophan biosynthetic pathway, which is essential for protein synthesis and various metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Uniqueness
Indoleglycerol is unique due to its specific role in the biosynthesis of tryptophan and its involvement in plant defense mechanisms. Unlike other indole derivatives, this compound serves as a crucial intermediate in multiple biosynthetic pathways, making it essential for various biological processes .
Propiedades
Número CAS |
13615-41-3 |
|---|---|
Fórmula molecular |
C11H13NO3 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
1-(1H-indol-3-yl)propane-1,2,3-triol |
InChI |
InChI=1S/C11H13NO3/c13-6-10(14)11(15)8-5-12-9-4-2-1-3-7(8)9/h1-5,10-15H,6H2 |
Clave InChI |
XINKZRRAVQNCLX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(CO)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C(C(CO)O)O |
Sinónimos |
1-(3-indolyl)-1,2,3-propanetriol 1-(3-indolyl)propane-1,2,3-triol 3-indolylglycerol 3-indolylglycerol, (R*,R*)-isomer 3-indolylglycerol, (R*,S*)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















